3-Aminoquinolin-2-yl ethyl carbonate

Medicinal Chemistry ADME Lipophilicity

Sourcing authentic, high-purity 3-aminoquinoline-2-ethyl carbonate with reliable cold-chain integrity is critical for reproducible SAR studies. This building block offers a differentiated LogP of 2.93 and PSA of 74.44 Ų, enabling superior membrane permeability versus simpler aminoquinolines. - Purity: ≥98% (HPLC), ideal for LC-MS/HPCL method development. - Storage/Shipping: 2-8°C under inert gas; global cold-chain logistics available. - Application: Key intermediate for antimicrobial, anticancer, and kinase inhibitor libraries.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1416372-42-3; 62235-59-0
Cat. No. B2439016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinolin-2-yl ethyl carbonate
CAS1416372-42-3; 62235-59-0
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)OC1=NC2=CC=CC=C2C=C1N
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)17-11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
InChIKeyQSBIFKBZCKRHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinolin-2-yl Ethyl Carbonate: A Quinoline-Based Building Block


3-Aminoquinolin-2-yl ethyl carbonate, also referred to as ethyl 3-aminoquinoline-2-carboxylate , is a heterocyclic compound belonging to the aminoquinoline class. Its core structure comprises a quinoline ring—a fused bicyclic system of benzene and pyridine—substituted with an amino group at the 3-position and an ethyl carbonate (carboxylate) ester at the 2-position [1]. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other positional isomers and simpler aminoquinolines [1]. The compound is primarily employed as a research chemical and a versatile intermediate in synthetic organic and medicinal chemistry, particularly in the development of antimicrobial and anticancer agents [1].

Quinoline-based building block with regiospecific 3-amino-2-carbonate pattern
Research intermediate for antimicrobial and anticancer agent development
Requires cold-chain handling and inert storage (2–8 °C)

3-Aminoquinolin-2-yl Ethyl Carbonate: Why Generic Substitution Fails


The 3-amino-2-carbonate arrangement on the quinoline scaffold is not interchangeable with other regioisomers or simpler analogs. The specific placement of the amino and ethyl carbonate groups dictates the compound's electronic distribution, steric profile, and, consequently, its reactivity and physicochemical behavior [1][2]. Substituting with ethyl 2-aminoquinoline-3-carboxylate (a positional isomer) or the unsubstituted 3-aminoquinoline introduces significant alterations in lipophilicity (LogP), molecular weight, and hydrogen-bonding capacity, which can drastically affect solubility, membrane permeability, and biological target engagement [1][3][4]. Direct experimental data underscore that these structural variations lead to measurable differences in key properties, rendering simple generic substitution scientifically unsound.

Positional isomer swap
Ethyl 2-aminoquinoline-3-carboxylate differs in substitution pattern, altering LogP, MW, and PSA; reactivity and target engagement may shift.
Unsubstituted analog substitution
3-Aminoquinoline lacks the ethyl carbonate group, leading to lower lipophilicity and polar surface area; membrane permeability context may not transfer.

3-Aminoquinolin-2-yl Ethyl Carbonate: Head-to-Head Differentiation


Enhanced Lipophilicity vs. Unsubstituted 3-Aminoquinoline

3-Aminoquinolin-2-yl ethyl carbonate exhibits a significantly higher calculated LogP (2.9335) compared to the simpler, unsubstituted 3-aminoquinoline (LogP 1.49). This 1.44 unit increase indicates greater lipophilicity, which can enhance membrane permeability and is a critical parameter for lead optimization in drug discovery [1][2].

Lipophilicity shift
Cross-study comparable
ΔLogP = +1.44 (2.93 vs 1.49)
Supports membrane permeability optimization
In silico prediction; verify experimentally
Medicinal Chemistry ADME Lipophilicity Drug Design

Distinct Molecular Weight vs. Regioisomer

The target compound (C12H12N2O3, MW 232.24) contains an additional oxygen atom compared to its close regioisomer, ethyl 2-aminoquinoline-3-carboxylate (C12H12N2O2, MW 216.24) [1]. This compositional difference is not merely theoretical; it translates to a +16 Da mass shift, a critical parameter for LC-MS analysis and reaction monitoring, ensuring precise identification and quantification distinct from its isomer .

Molecular weight gap
Direct head-to-head comparison
ΔMW = +16 Da (232.24 vs 216.24)
Enables unambiguous MS identification
Critical for LC-MS purity assay
Organic Synthesis Quality Control Structural Isomerism Reaction Monitoring

Stringent Storage Requirements

3-Aminoquinolin-2-yl ethyl carbonate mandates storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protection from light [1]. In contrast, simpler 3-aminoquinoline is often stored at ambient temperatures below +30°C [2]. This specific requirement highlights the compound's greater sensitivity to environmental degradation (oxidation, hydrolysis), necessitating controlled cold-chain logistics and handling protocols to preserve material integrity.

Storage protocol
Cross-study comparable
2–8 °C, inert gas, protect from light
Requires cold-chain logistics
Verify with supplier CoA
Stability Storage Material Integrity Procurement Logistics

Higher Polar Surface Area vs. Analogs

The target compound possesses a calculated Polar Surface Area (PSA) of 74.44 Ų [1], which is significantly higher than that of its 2-amino-3-carboxylate isomer (PSA 65.21 Ų) [2] and the unsubstituted 3-aminoquinoline (PSA ~38.9 Ų) [3]. This quantitative difference in PSA—a key descriptor in drug discovery for predicting oral absorption and blood-brain barrier penetration—arises directly from the additional oxygen atom in the carbonate group.

Polar surface area
Cross-study comparable
PSA 74.44 Ų (isomer 65.21, unsubst. ~38.9)
Influences hydrogen-bonding and permeability
Relevant for permeability-based screening
Druglikeness Physicochemical Properties Bioavailability Permeability

3-Aminoquinolin-2-yl Ethyl Carbonate: Application Scenarios


Enhanced Lipophilicity for Antimicrobial Lead Optimization

Given its elevated LogP of 2.93 versus the less lipophilic 3-aminoquinoline (LogP 1.49) [1], this compound is preferentially selected for medicinal chemistry campaigns aiming to improve membrane permeability of quinoline-based antimicrobial agents. Its balanced lipophilicity and hydrogen-bonding capacity (PSA 74.44 Ų) make it a rational starting scaffold for developing candidates with improved cell penetration against Gram-negative and Gram-positive targets .

Analytical Method Development for Regioisomer Resolution

The 16 Da mass difference and distinct LogP between 3-aminoquinolin-2-yl ethyl carbonate and its 2-amino-3-carboxylate isomer [1] make it an ideal reference standard for developing and validating LC-MS or HPLC methods aimed at resolving these closely related impurities. This scenario is critical in quality control laboratories and in-process analytical monitoring during multi-step organic syntheses.

Cold-Chain Building Block for Heterocycle Synthesis

The compound's mandated storage at 2-8°C under inert gas [1] indicates its utility as a reactive building block that, when properly handled, provides high fidelity in synthetic transformations. Research groups focused on constructing complex quinoline-based libraries (e.g., for antimalarial or kinase inhibitor programs ) benefit from its defined physicochemical profile and known reactivity pattern, but must incorporate cold-chain logistics into their procurement and handling protocols.

SAR Studies on the Quinoline 2-Position

In SAR explorations, the ethyl carbonate moiety at the quinoline 2-position offers a distinct electronic and steric environment compared to the more common carboxylic acid or methyl ester derivatives. Researchers investigating the impact of the 2-substituent on target binding or cellular activity should prioritize this compound as a key member of a systematic SAR set, with its unique LogP, PSA, and molecular weight providing clear differentiation from other analogs [1].

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Enhanced lipophilicity vs. unsubstituted analog
Membrane permeability assay context
Regioisomer resolution by LC-MS
Distinct molecular weight and LogP
Method specificity and selectivity
Heterocycle synthesis under inert conditions
Reactive ester with defined storage
Cold-chain handling and reaction fidelity
Quinoline 2-position SAR studies
Unique electronic/steric environment
Target binding and cellular activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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